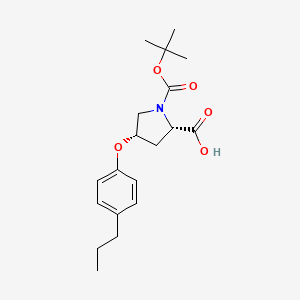
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Applications De Recherche Scientifique
Asymmetric Hydrogenations
- The compound is used in the preparation of asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives, contributing to advancements in asymmetric synthesis (Takahashi & Achiwa, 1989).
Asymmetric Synthesis of Piperidinedicarboxylic Acids
- It plays a role in the asymmetric syntheses of various piperidinedicarboxylic acid derivatives, a process starting from L-aspartic acid beta-tert-butyl ester (Xue et al., 2002).
Platinum-Catalyzed Asymmetric Hydroformylation
- Utilized in synthesizing platinum complexes for asymmetric hydroformylation of olefins. These complexes show potential in enhancing reaction selectivity and efficiency (Stille et al., 1991).
Tert-Butoxycarbonylation Reagent Development
- It's instrumental in developing novel tert-butoxycarbonylation reagents for chemoselective reactions in high yield under mild conditions (Saito et al., 2006).
Epoxy Amino Acid Synthesis
- Applied in the resolution and epoxidation of derivatives of 2-amino-4-pentenoic acid (allylglycine), leading to the synthesis of various hydroxyproline derivatives (Krishnamurthy et al., 2014).
Dirhodium-Catalyzed Oxidations
- Facilitates dirhodium-catalyzed oxidations, particularly in phenol and aniline oxidations, showcasing its role in enhancing catalytic efficiencies (Ratnikov et al., 2011).
Synthesis of Ortho-linked Polyamides
- Involved in the synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. It contributes to the development of new materials with specific properties (Hsiao et al., 2000).
Collagen Cross-links Synthesis
- Key in the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, an intermediate for preparing collagen cross-links (Adamczyk et al., 1999).
Synthesis of 1,3,4-Thiadiazole Derivatives
- Applied in synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, leading to potential antimicrobial activities (Pund et al., 2020).
Safety And Hazards
This would involve studying the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Orientations Futures
This would involve discussing potential future research directions, applications, or improvements related to the compound.
Please consult a chemistry professional or a reliable source for accurate and detailed information. It’s also important to note that handling chemical substances should always be done following the appropriate safety guidelines.
Propriétés
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propylphenoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-5-6-13-7-9-14(10-8-13)24-15-11-16(17(21)22)20(12-15)18(23)25-19(2,3)4/h7-10,15-16H,5-6,11-12H2,1-4H3,(H,21,22)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQZKKJKJRALC-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)
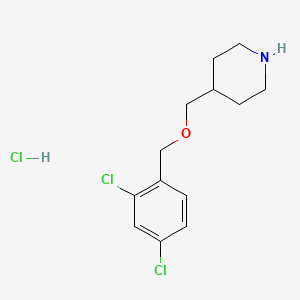
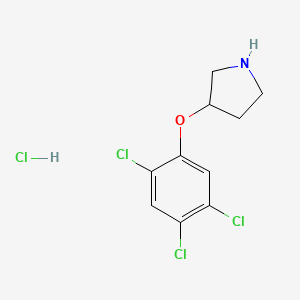
![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)
![4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397628.png)
![4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397629.png)
![3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397631.png)
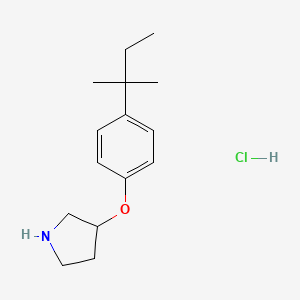
![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)
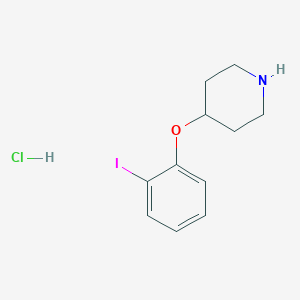
![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)
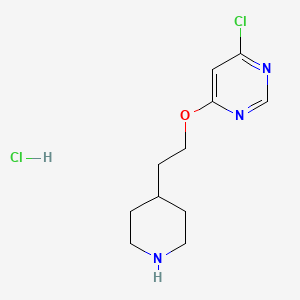
![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)